2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(14-24-6-5-15-3-1-2-4-18(15)24)25-12-16-11-21-20(22-17(16)13-25)23-7-9-27-10-8-23/h1-6,11H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYEMJBBCWLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an aminopyrimidine derivative.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.
Final Coupling Step: The indole and pyrrolopyrimidine intermediates are coupled using a suitable linker, often involving a carbonyl group, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Key Structural Features
- Indole Moiety : Contributes to receptor binding properties.
- Pyrrolo[3,4-d]pyrimidine Framework : Known for interactions with various biological targets.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Initial studies suggest it may exhibit:
- Anticancer Activity : Preliminary data indicate efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Research has shown that the compound interacts with specific receptors and enzymes, leading to potential applications in:
- Enzyme Inhibition : It may inhibit key enzymes involved in disease processes.
- Receptor Modulation : Interaction with cannabinoid receptors suggests psychoactive properties.
Pharmaceutical Development
The unique properties of this compound make it a valuable candidate in drug development:
- Lead Compound for Drug Design : Its structure can serve as a basis for developing new drugs targeting specific diseases.
- Formulation Strategies : Understanding its physical and chemical properties aids in creating effective pharmaceutical formulations.
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 < 40 µM. |
| Study B | Enzyme Inhibition | Showed inhibition of specific kinases, suggesting a mechanism for its anticancer effects. |
| Study C | Receptor Binding | Investigated binding affinity to cannabinoid receptors, indicating potential psychoactive effects. |
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Target Compound: Pyrrolo[3,4-d]pyrimidine core with morpholino and indole substituents.
- 1-(2-Aryl-5-Phenethyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanones (): Oxadiazole-based derivatives with antibacterial activity. Para-substituents (e.g., dimethylamino or chloro) enhance activity against S. aureus and P. aeruginosa .
- Pyrido[4,3-d]Pyrimidine Derivatives (): Similar cores with indenylamino or pyridinyl substituents.
Substituent Effects on Bioactivity
- Morpholino Group: Improves solubility compared to lipophilic groups (e.g., chloro in ’s compound 2b). Morpholino-substituted kinase inhibitors often exhibit enhanced bioavailability .
- Indole vs.
- Para-Substituted Aryl Groups (): Electron-donating groups (e.g., dimethylamino) enhance antibacterial activity, while electron-withdrawing groups (e.g., chloro) maintain moderate efficacy .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent-Driven Activity: Para-substituted aryl groups (e.g., dimethylamino) in oxadiazoles enhance antibacterial efficacy, suggesting that similar optimization could benefit the target compound .
Solubility vs. Lipophilicity: The morpholino group’s polarity may offset the indole’s hydrophobicity, balancing target binding and pharmacokinetics .
Core Flexibility : Pyrrolo- and pyridopyrimidine cores are versatile scaffolds for kinase inhibitors, with substituent choice dictating target specificity .
Synthetic Scalability : Methods like cyclization () and coupling () enable diverse functionalization, supporting high-throughput drug discovery .
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic molecule notable for its potential biological activities. It integrates structural features of indole, morpholine, and pyrrolopyrimidine, which are often associated with diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety may engage with aromatic residues in enzyme active sites, while the pyrrolopyrimidine structure could mimic nucleotide substrates, influencing various cellular pathways.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance, in a study evaluating various indole derivatives against cancer cell lines, several showed IC50 values in the nanomolar range, indicating potent inhibitory effects on tumor cell proliferation .
Kinase Inhibition
A notable aspect of this compound's activity is its potential as an inhibitor of specific kinases. In a biochemical screening involving Aurora A kinase, analogs of this compound demonstrated IC50 values ranging from 0.8 to 3.1 µM, showcasing their effectiveness in inhibiting kinase activity . This suggests that the compound could be a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Additionally, the compound has shown promise in antimicrobial applications. A high-throughput screening against Mycobacterium tuberculosis identified several compounds with significant inhibition percentages. Although specific data for this compound is limited, its structural analogs have been implicated in effective antimicrobial action .
Study 1: Aurora Kinase Inhibition
In a recent study focusing on the design and synthesis of isatin hybrids, compounds similar to this compound were tested for their ability to inhibit Aurora A kinase. The results indicated that certain derivatives had IC50 values significantly lower than the control compound (hesperadin), suggesting strong inhibitory capabilities .
Study 2: Anticancer Activity Against Human Tumor Cell Lines
Another study assessed the anticancer efficacy of pyrrolopyrimidine derivatives. The results indicated that these compounds exhibited antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations . Such findings highlight the therapeutic potential of this class of compounds.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Control (Hesperadin) | N/A | 5.3 | Aurora A kinase inhibitor |
| Compound A | Similar structure | 0.8 | Aurora A kinase inhibitor |
| Compound B | Similar structure | 3.1 | Aurora A kinase inhibitor |
| Compound C | Pyrrolopyrimidine derivative | <10 | Anticancer activity |
Q & A
Q. What are the best practices for in vivo efficacy testing in oncology models?
- Model Selection :
- Xenografts : FGFR2-driven models (e.g., NCI-H716 colorectal cancer) for target validation .
- PDX (Patient-Derived Xenografts) : Recapitulate human tumor heterogeneity and resistance mechanisms .
- Dosing Regimen : 50 mg/kg daily (oral gavage) for 21 days; monitor tumor volume via caliper measurements and confirm target engagement via phospho-FGFR2 IHC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
